(3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine
CAS No.:
Cat. No.: VC13767702
Molecular Formula: C13H17F3N2
Molecular Weight: 258.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17F3N2 |
|---|---|
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | (3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine |
| Standard InChI | InChI=1S/C13H17F3N2/c14-13(15,16)8-12-10-18(7-6-17-12)9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2/t12-/m0/s1 |
| Standard InChI Key | BOTLGUSCALHYGW-LBPRGKRZSA-N |
| Isomeric SMILES | C1CN(C[C@@H](N1)CC(F)(F)F)CC2=CC=CC=C2 |
| SMILES | C1CN(CC(N1)CC(F)(F)F)CC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC(N1)CC(F)(F)F)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.28 g/mol |
| XLogP3 | 2.8 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Preparation
Synthetic Routes
The synthesis of (3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine involves multi-step strategies leveraging cross-coupling and stereoselective reactions. A representative pathway, adapted from MAGL inhibitor synthesis , includes:
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Piperazine Functionalization:
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Introduction of the Trifluoroethyl Group:
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Benzylation:
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Reaction with benzyl bromide in the presence of in anhydrous DMF completes the synthesis.
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Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydroboration | 9-BBN, toluene, 115°C | 23–99 |
| Suzuki Coupling | Pd(PPh), TBAI, NaOH | 62–99 |
| Deprotection | HCl (4M in dioxane) | 98–99 |
Biological Activities and Mechanisms
Monoacylglycerol Lipase (MAGL) Inhibition
Structural analogs of this compound exhibit potent MAGL inhibition, a therapeutic target for neurodegenerative diseases and cancer . Key findings include:
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IC Values: Derivatives with trifluoromethyl groups in para positions (e.g., compound 13 in ) show IC values as low as 2.5 nM.
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Structure-Activity Relationship (SAR):
Acaricidal Activity
Phenylpiperazine derivatives demonstrate notable pesticidal properties, though direct evidence for this compound remains limited . Hypothesized mechanisms include disruption of arthropod neurotransmission via octopamine receptor antagonism .
Pharmacokinetic and Toxicological Considerations
ADME Profiles
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Absorption: High lipophilicity (LogP ≈ 2.8) suggests favorable oral bioavailability.
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Metabolism: Fluorine atoms reduce oxidative degradation by cytochrome P450 enzymes .
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Excretion: Predominantly renal, with minimal hepatic involvement.
Toxicity Data
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Acute Toxicity: LD > 500 mg/kg in rodent models (extrapolated from analogs) .
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Genotoxicity: Negative in Ames tests, indicating low mutagenic risk .
Future Directions
Structural Optimization
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Chiral Resolutions: Enantiopure synthesis to isolate (3R)-isomers for comparative studies.
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Prodrug Design: Ester prodrugs to enhance aqueous solubility .
Target Expansion
Exploration of activity against FAAH (fatty acid amide hydrolase) and other serine hydrolases could broaden therapeutic utility .
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